![molecular formula C4H4ClN3O4S B13169925 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid is a chemical compound known for its unique structure and reactivity It contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and a chlorosulfonyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound is produced in large quantities while maintaining high standards of safety and environmental compliance .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in [2+2] cycloaddition reactions with alkenes, forming cycloadducts.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and alkenes for cycloaddition reactions. The conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce cycloadducts with unique structural features .
Aplicaciones Científicas De Investigación
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its reactivity with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify the structure and function of target molecules, leading to its effects in different applications. The triazole ring also contributes to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Chlorosulfonyl)phenyl]acetic acid: This compound has a similar chlorosulfonyl group but differs in the structure of the aromatic ring.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Another compound with a chlorosulfonyl group, but with additional halogen substituents on the aromatic ring.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with a different functional group arrangement.
Uniqueness
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to the presence of the triazole ring, which imparts specific reactivity and stability characteristics. This makes it distinct from other compounds with similar functional groups but different ring structures. The combination of the triazole ring and the chlorosulfonyl group provides a unique platform for chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C4H4ClN3O4S |
|---|---|
Peso molecular |
225.61 g/mol |
Nombre IUPAC |
2-(4-chlorosulfonyltriazol-2-yl)acetic acid |
InChI |
InChI=1S/C4H4ClN3O4S/c5-13(11,12)3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10) |
Clave InChI |
ALLNVCZVGPZKCL-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(N=C1S(=O)(=O)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


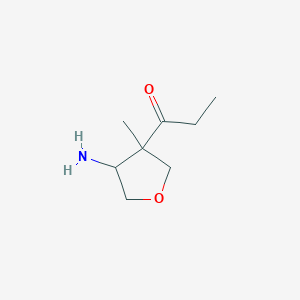
![tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13169851.png)
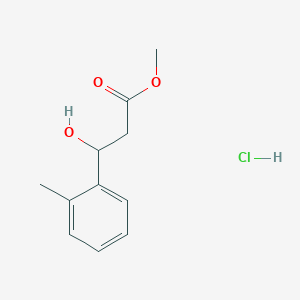

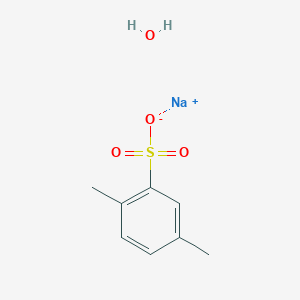
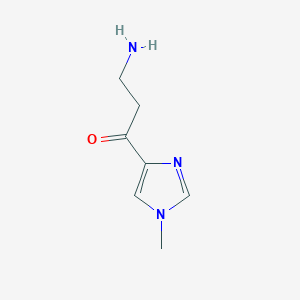
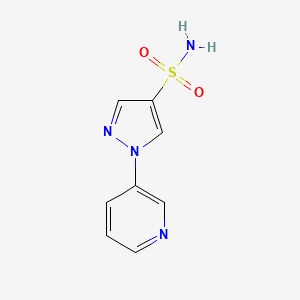


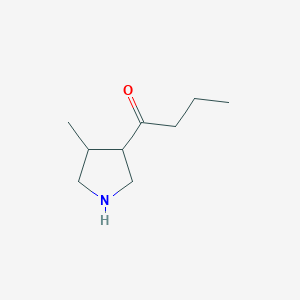
![3-[(4-Bromophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13169908.png)

![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)

